molecular formula C11H12ClN3 B13078877 6-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]pyridin-3-amine

6-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]pyridin-3-amine

Cat. No.: B13078877
M. Wt: 221.68 g/mol
InChI Key: NTEYUZOGXXJEHY-UHFFFAOYSA-N
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Description

6-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]pyridin-3-amine is a heterocyclic compound that features a pyridine ring substituted with a chloro group and an amine group linked to a pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]pyridin-3-amine typically involves the following steps:

    Formation of the Pyrrole Moiety: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substitution on the Pyridine Ring: The chloro group is introduced to the pyridine ring via electrophilic aromatic substitution using reagents such as thionyl chloride or phosphorus oxychloride.

    Coupling Reaction: The pyrrole moiety is then coupled with the chlorinated pyridine ring through a nucleophilic substitution reaction, often using a base such as sodium hydride or potassium carbonate to facilitate

Properties

Molecular Formula

C11H12ClN3

Molecular Weight

221.68 g/mol

IUPAC Name

6-chloro-N-[(1-methylpyrrol-2-yl)methyl]pyridin-3-amine

InChI

InChI=1S/C11H12ClN3/c1-15-6-2-3-10(15)8-13-9-4-5-11(12)14-7-9/h2-7,13H,8H2,1H3

InChI Key

NTEYUZOGXXJEHY-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CNC2=CN=C(C=C2)Cl

Origin of Product

United States

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